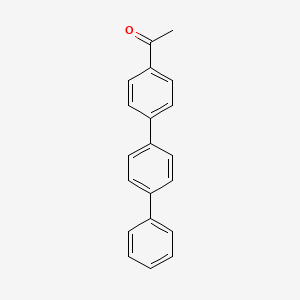

4-Acetylterphenyl

Descripción

4-Acetylterphenyl is a terphenyl derivative featuring three benzene rings in a linear arrangement, with an acetyl (-COCH₃) functional group at the para position of the central ring. Characterization typically employs NMR, IR, and mass spectrometry to confirm structure and purity .

Propiedades

Fórmula molecular |

C20H16O |

|---|---|

Peso molecular |

272.3 g/mol |

Nombre IUPAC |

1-[4-(4-phenylphenyl)phenyl]ethanone |

InChI |

InChI=1S/C20H16O/c1-15(21)16-7-9-19(10-8-16)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,1H3 |

Clave InChI |

HNNBLQMNWVQJTQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4’-(4-Biphenylyl)acetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 4’-(4-Biphenylyl)acetophenone may involve the oxidation of sec-butylbenzene using molecular oxygen-containing gas under specific temperature and pressure conditions. This method is advantageous due to its low cost, simplicity, and minimal environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4’-(4-Biphenylyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and carboxylic acids .

Aplicaciones Científicas De Investigación

4’-(4-Biphenylyl)acetophenone has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals with antifungal and antimicrobial properties.

Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4’-(4-Biphenylyl)acetophenone involves its interaction with various molecular targets. For instance, in antifungal applications, it can alter the permeability of cell membranes, affecting the growth and viability of fungal cells. The compound may also interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogues of 4-acetylterphenyl include:

*Calculated based on terphenyl (C₁₈H₁₄) + acetyl (C₂H₂O).

Key Differences :

- Functional Groups : 4-Acetylterphenyl’s acetyl group is electron-withdrawing, enhancing conjugation for electronic applications. In contrast, 2-(4-octylphenyl)acetic acid’s carboxylic acid group increases hydrophilicity and reactivity in polymerization .

- Aromatic Systems : Compared to 4-methoxybutyrylfentanyl (single benzene core), 4-acetylterphenyl’s extended terphenyl system improves charge transport in optoelectronic devices .

Physicochemical Properties

- Solubility : 4-Acetylterphenyl’s extended aromatic system likely reduces solubility in polar solvents compared to 2-(4-octylphenyl)acetic acid, which has a hydrophilic carboxylic acid group .

- Thermal Stability: Terphenyl derivatives generally exhibit high melting points (>200°C) due to rigid structures, whereas alkylated analogues (e.g., octylphenols) have lower thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.